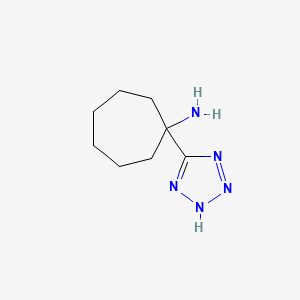

1-(1h-1,2,3,4-Tetrazol-5-yl)cycloheptan-1-amine

Description

Role of Tetrazole Motifs in Bioactive Compound Design

Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, serve as bioisosteres for carboxylic acids due to their similar pKa values (4.5–4.9 vs. 4.2–4.4 for carboxylic acids). This substitution preserves hydrogen-bonding capacity while enhancing metabolic stability and membrane permeability. For example, tetrazoles resist β-oxidation and enzymatic degradation, prolonging the half-life of therapeutic agents.

The hydrogen-bonding profile of tetrazoles distinguishes them from carboxylic acids. Crystal structure analyses reveal that tetrazoles form up to four hydrogen bonds via σ-lone pairs on N2, N3, and N4, often adopting coplanar interactions with adjacent functional groups. This property is critical in kinase inhibitors and GPCR-targeted drugs, where precise orientation of hydrogen-bond donors/acceptors dictates binding affinity. A comparative study of protein–ligand complexes showed that tetrazole-containing analogs maintain binding interactions equivalent to their carboxylic acid counterparts but with improved logD values (e.g., tetrazole logD = 1.2 vs. carboxylic acid logD = 0.8).

Recent synthetic advances, such as multicomponent reactions (MCRs), have streamlined the incorporation of tetrazoles into complex scaffolds. For instance, Passerini three-component reactions (PT-3CR) enable the synthesis of tetrazole aldehydes, which serve as building blocks for diverse pharmacophores. These methods reduce synthetic steps while introducing spatial flexibility, as demonstrated in the preparation of 1-(1H-tetrazol-5-yl)cycloheptan-1-amine derivatives.

Structural Significance of Cycloheptane-Tetrazole Hybrid Architectures

Cycloheptane’s nonplanar conformation introduces unique steric and electronic effects. Unlike smaller cycloalkanes (e.g., cyclohexane), cycloheptane adopts a twist-chair conformation with pseudo-axial and pseudo-equatorial substituents, reducing ring strain and enabling dynamic stereochemical adjustments. This flexibility is advantageous in drug design, as it allows the tetrazole moiety to adopt multiple orientations for optimal target engagement.

The hybridization of cycloheptane with tetrazole creates a spatially extended framework. Computational models of 1-(1H-tetrazol-5-yl)cycloheptan-1-amine reveal that the tetrazole ring lies approximately 1.2 Å farther from the molecular core compared to carboxylic acid analogs, expanding the molecule’s interaction radius. This extension facilitates interactions with deeper binding pockets, as observed in protease inhibitors where the tetrazole group engages with catalytic residues inaccessible to carboxylic acids.

A comparative analysis of hybrid architectures highlights the synergy between cycloheptane and tetrazole:

The cycloheptane ring’s seven-membered structure also mitigates entropy penalties during binding by preorganizing the tetrazole group in bioactive conformations. Nuclear magnetic resonance (NMR) studies of 1-(1H-tetrazol-5-yl)cycloheptan-1-amine derivatives show restricted rotation around the C–N bond connecting the tetrazole and cycloheptane, stabilizing ligand–receptor complexes.

Properties

IUPAC Name |

1-(2H-tetrazol-5-yl)cycloheptan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c9-8(7-10-12-13-11-7)5-3-1-2-4-6-8/h1-6,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDBCXNGDLHRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=NNN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249780-57-1 | |

| Record name | 1-(1H-1,2,3,4-tetrazol-5-yl)cycloheptan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)cycloheptan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with sodium azide and ammonium chloride in the presence of a suitable solvent . The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3,4-Tetrazol-5-yl)cycloheptan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazoles.

Scientific Research Applications

1-(1H-1,2,3,4-Tetrazol-5-yl)cycloheptan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)cycloheptan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Tetrazole-Containing Compounds

The following analysis compares 1-(1H-1,2,3,4-Tetrazol-5-yl)cycloheptan-1-amine with structurally related tetrazole derivatives, focusing on structural features, physicochemical properties, and synthetic methodologies.

Structural and Substituent Variations

Key Observations :

- Cycloheptane vs. Smaller Rings : The cycloheptane substituent in the target compound provides greater conformational flexibility compared to the rigid cyclopropane () or planar naphthalene (). This flexibility may reduce crystallinity but enhance binding to hydrophobic pockets in biological targets .

- Tetrazole Positioning : Unlike bis-tetrazole systems (), the single tetrazole in the target compound limits hydrogen-bonding capacity but reduces molecular weight and complexity .

Physicochemical Properties

Key Observations :

- Solubility: The cycloheptane ring likely renders the target compound less soluble in water than 1-methyl-5-aminotetrazole () but more soluble than the naphthalene derivative ().

- Thermal Stability : The target compound’s stability is expected to surpass that of strained systems (e.g., cyclopropane derivatives) due to reduced ring strain .

Biological Activity

1-(1H-1,2,3,4-Tetrazol-5-yl)cycloheptan-1-amine is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The tetrazole ring system is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 196.23 g/mol. The compound features a cycloheptane ring substituted with a tetrazole moiety, which contributes to its biological activity.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit notable antimicrobial properties. In a study evaluating various tetrazole derivatives, it was found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed using various in vitro models. In one study, the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the following table:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 300 |

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Notably, in vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induced apoptosis and inhibited cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and engage in π–π interactions with biological macromolecules. Additionally, the compound may modulate signaling pathways related to inflammation and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a clinical study assessing the efficacy of various antimicrobial agents against resistant bacterial strains, this compound was included as a candidate. The results indicated that it was effective against multi-drug resistant strains of Staphylococcus aureus.

Case Study 2: Anti-inflammatory Response

A preclinical trial evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. Treatment resulted in significant reductions in joint swelling and inflammation markers compared to control groups.

Q & A

Q. What methods address low solubility in aqueous media for in vitro assays?

- Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility. Determine the Hansen solubility parameters (δD, δP, δH) to identify optimal solvent mixtures .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies between experimental and computational vibrational spectra?

Q. What statistical approaches validate reproducibility in multi-laboratory studies?

- Methodological Answer : Apply inter-laboratory coefficient of variation (CV%) analysis for key metrics (yield, purity). Use Bland-Altman plots to assess systematic bias. Include internal standards (e.g., deuterated analogs) in NMR and MS protocols .

Safety and Compliance

Q. What safety protocols are critical during handling and disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.